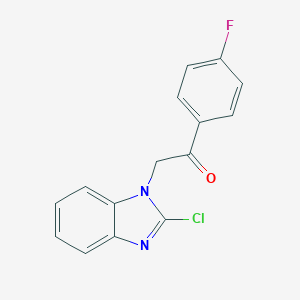
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical properties and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone is not completely understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are essential for the growth and replication of cancer cells. This inhibition ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone in lab experiments is its high potency and specificity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experimental setups.
Future Directions
There are several future directions for the research of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone. One potential direction is the development of new methods for synthesizing this compound, which could improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in the treatment of various diseases. Finally, there is a need for more studies to investigate the safety and efficacy of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone in animal models and clinical trials.
Synthesis Methods
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone can be synthesized using various methods. One of the most common methods involves the reaction of 4-fluoroacetophenone with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction yields 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone as a white solid with a high yield.
Scientific Research Applications
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone has numerous scientific research applications. It has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its antifungal, antibacterial, and antiviral properties. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
Product Name |
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone |
|---|---|
Molecular Formula |
C15H10ClFN2O |
Molecular Weight |
288.7 g/mol |
IUPAC Name |
2-(2-chlorobenzimidazol-1-yl)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C15H10ClFN2O/c16-15-18-12-3-1-2-4-13(12)19(15)9-14(20)10-5-7-11(17)8-6-10/h1-8H,9H2 |
InChI Key |
FVKNHBCYCUPOBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B277371.png)

![2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B277375.png)

![N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277381.png)
![N-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277383.png)
![N-(4-bromo-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277385.png)
![N-(4-bromo-2-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277386.png)
![N-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277387.png)
![N-(2-ethyl-6-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277389.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]butanamide](/img/structure/B277391.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B277392.png)
![N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277394.png)
![N-(4-bromo-2-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277395.png)